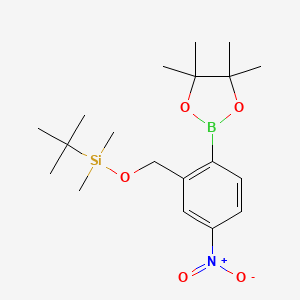
(2-Bromo-5-(methoxycarbonyl)phenyl)methylene diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-5-(methoxycarbonyl)phenyl)methylene diacetate is an organic compound with the molecular formula C13H13BrO6. It is characterized by the presence of a bromine atom, a methoxycarbonyl group, and two acetate groups attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-(methoxycarbonyl)phenyl)methylene diacetate typically involves the bromination of a suitable phenyl precursor followed by esterification reactions. One common method includes the bromination of 2-methoxycarbonylphenylmethanol using bromine or a brominating agent under controlled conditions. The resulting bromo compound is then subjected to esterification with acetic anhydride in the presence of a catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-5-(methoxycarbonyl)phenyl)methylene diacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxycarbonyl group can be oxidized to form carboxylic acids.
Reduction Reactions: The ester groups can be reduced to alcohols under suitable conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Bromo-5-(methoxycarbonyl)phenyl)methylene diacetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology and Medicine
In biological and medical research, this compound can be used to develop new pharmaceuticals. Its structural features allow for the exploration of new drug candidates with potential therapeutic effects.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of (2-Bromo-5-(methoxycarbonyl)phenyl)methylene diacetate involves its interaction with specific molecular targets. The bromine atom and ester groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect the activity of enzymes, receptors, and other biological molecules, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Bromo-5-methylphenyl)methylene diacetate
- (2-Bromo-5-(ethoxycarbonyl)phenyl)methylene diacetate
- (2-Bromo-5-(hydroxycarbonyl)phenyl)methylene diacetate
Uniqueness
(2-Bromo-5-(methoxycarbonyl)phenyl)methylene diacetate is unique due to the presence of the methoxycarbonyl group, which imparts specific reactivity and properties. This distinguishes it from other similar compounds that may have different substituents, leading to variations in their chemical behavior and applications.
Propriétés
Formule moléculaire |
C13H13BrO6 |
|---|---|
Poids moléculaire |
345.14 g/mol |
Nom IUPAC |
methyl 4-bromo-3-(diacetyloxymethyl)benzoate |
InChI |
InChI=1S/C13H13BrO6/c1-7(15)19-13(20-8(2)16)10-6-9(12(17)18-3)4-5-11(10)14/h4-6,13H,1-3H3 |
Clé InChI |
UGFIKOHVYRAXOE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(C1=C(C=CC(=C1)C(=O)OC)Br)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,4-Bis[2-[benzyl(2-hydroxyethyl)amino]ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B13984841.png)






![1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13984883.png)


